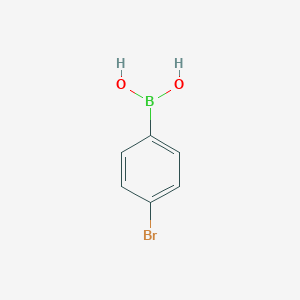

4-Bromophenylboronic acid

Vue d'ensemble

Description

4-Bromophenylboronic acid (C₆H₆BBrO₂; CAS 5467-74-3) is a boronic acid derivative featuring a bromine substituent at the para position of the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable boronate esters with diols like methyliminodiacetic acid (MIDA) . Its crystalline structure and reactivity are influenced by the electron-withdrawing bromine group, which enhances its stability in aqueous and oxidative conditions . Applications span pharmaceuticals (e.g., anticancer agents ), materials science (e.g., mechanochemical polymerization ), and analytical chemistry (e.g., gas chromatography derivatization ).

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide 4-bromophénylboronique peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction du 4-bromophénylmagnésium bromure avec le triméthylborate, suivie d'une hydrolyse . Une autre méthode comprend la borylation catalysée par le palladium du 4-bromoiodobenzène en utilisant le bis(pinacolato)diboron comme source de bore .

Méthodes de production industrielle : En milieu industriel, la production d'acide 4-bromophénylboronique implique souvent des réactions de couplage de Suzuki-Miyaura à grande échelle. Ces réactions sont généralement effectuées dans des conditions contrôlées en utilisant des catalyseurs au palladium et des ligands appropriés pour assurer des rendements élevés et une grande pureté .

Analyse Des Réactions Chimiques

2.1. Suzuki-Miyaura Coupling

One of the most significant reactions involving 4-bromophenylboronic acid is the Suzuki-Miyaura coupling, where it acts as a coupling partner with aryl halides in the presence of a palladium catalyst. This reaction is pivotal for synthesizing biaryl compounds, which are essential in pharmaceuticals and materials science.

-

Reaction Overview :

-

Typical Conditions :

-

Palladium catalysts (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., ethanol or water)

-

2.2. Oxidation to 4-Bromophenol

This compound can be oxidized to yield 4-bromophenol, typically using oxidizing agents such as hydrogen peroxide.

-

Reaction Overview :

-

Yield and Conditions :

Studies have shown that under optimal conditions, yields can reach up to 98% after prolonged reaction times (24 hours) at room temperature .

2.3. Nucleophilic Substitution Reactions

The compound can also undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups onto the phenyl ring.

-

General Mechanism :

-

The bromine atom serves as a leaving group, facilitating the substitution by nucleophiles such as amines or alcohols.

-

3.1. Common Catalysts Used

-

Palladium Catalysts : Essential for Suzuki-Miyaura coupling.

-

Copper Catalysts : Employed in some oxidation and coupling reactions.

3.2. Reaction Conditions

| Reaction Type | Catalyst | Base | Solvent | Temperature |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | K₂CO₃ | Ethanol | Room Temp |

| Oxidation to Phenol | H₂O₂ | None | Water | Room Temp |

| Nucleophilic Substitution | Various | None | Varies | Varies |

4.1. Biological Activity

Recent studies have highlighted the biological activities of this compound, particularly its potential as an enzyme inhibitor and its interactions with biomolecules such as insulin .

-

Enzyme Inhibition : It has been shown to inhibit soybean urease with a competitive inhibition mechanism, indicating potential applications in agricultural biochemistry.

Table: Key Reactions of this compound

| Reaction Type | Product | Yield (%) | Notes |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Biaryl Compounds | Up to 98% | Requires palladium catalyst |

| Oxidation | 4-Bromophenol | Up to 98% | H₂O₂ as oxidant |

| Nucleophilic Substitution | Various Functionalized Products | Varies | Dependent on nucleophile used |

Applications De Recherche Scientifique

Chemical Synthesis

Palladium-Catalyzed Reactions:

4-Bromophenylboronic acid is primarily known for its role in palladium-catalyzed reactions, especially the Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, making it essential for synthesizing biaryl compounds.

- Key Reactions:

- Suzuki-Miyaura Cross-Coupling: Utilized for forming biaryl compounds.

- Heck Reaction: Involves the coupling of alkenes with aryl halides.

- Oxidative Heck Reaction: A variant that uses Pd(II) catalysts to facilitate the process.

| Reaction Type | Description | Catalyst Used |

|---|---|---|

| Suzuki-Miyaura | Coupling of aryl halides with boronic acids | Palladium (Pd) |

| Heck Reaction | Coupling of alkenes with aryl halides | Palladium (Pd) |

| Oxidative Heck | Pd(II)-catalyzed coupling | Palladium (Pd) |

Pharmaceutical Applications

Drug Development:

this compound is instrumental in synthesizing various pharmaceutical compounds. It serves as a building block for protein modulators and kinase inhibitors, which are vital for developing treatments for cancer and other diseases.

- Case Study:

Research indicates that derivatives of this compound show potential anti-tumor activity through their interaction with specific biological targets, highlighting their importance in medicinal chemistry .

Enzyme Inhibition Studies

Urease Inhibition:

Studies have demonstrated that this compound acts as a competitive inhibitor for urease, an enzyme crucial in nitrogen metabolism. This property can be leveraged to develop treatments for conditions related to urease activity, such as certain infections.

- Research Findings:

Inhibition studies reveal that this compound exhibits strong inhibitory effects compared to other boronic acids, suggesting its potential use in therapeutic applications targeting urease .

Material Science Applications

Synthesis of Functional Materials:

The compound is also employed in the development of functional materials, including polymers and nanocomposites. Its ability to form stable complexes with metals makes it useful in creating materials with enhanced properties.

- Example Application:

The integration of this compound into polymer matrices can improve mechanical strength and thermal stability, which is beneficial for various industrial applications.

Environmental Chemistry

Role in Waste Treatment:

Recent studies have explored the use of boronic acids, including this compound, in environmental applications such as wastewater treatment. These compounds can effectively remove pollutants through adsorption processes.

Mécanisme D'action

The mechanism of action of 4-bromophenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . This process involves the formation of a palladium-boron intermediate, which facilitates the transfer of the aryl group from the boronic acid to the palladium center .

Comparaison Avec Des Composés Similaires

Reactivity in Cross-Coupling Reactions

4-Bromophenylboronic acid exhibits distinct reactivity compared to other arylboronic acids:

- Suzuki-Miyaura Coupling : In the synthesis of brominated coelenteramines, this compound reacts efficiently with dibromopyrazin-2-amine, achieving high yields under palladium catalysis . By contrast, phenylboronic acid (unsubstituted) shows lower reactivity in analogous reactions due to the absence of electron-withdrawing groups .

- Homologation Reactions : When used as a MIDA ester, this compound achieves 30% conversion in homologation with PhBPin under K₃PO₄ catalysis, comparable to p-tolylboronic acid but lower than more electron-rich analogs .

Table 1: Cross-Coupling Efficiency of Selected Boronic Acids

| Compound | Reaction Type | Conversion/Yield | Reference |

|---|---|---|---|

| This compound | Suzuki-Miyaura | 85–92% | |

| Phenylboronic acid | Suzuki-Miyaura | 60–75% | |

| 4-Methoxyphenylboronic acid | Homologation | 45% |

Structural and Crystallographic Properties

- Co-Crystallization : this compound forms stable co-crystals with theophylline via B–O interactions, whereas 4-fluorophenylboronic acid requires additional hydrogen bonds due to weaker halogen interactions .

- MIDA Ester Stability : The MIDA ester of this compound exhibits a distorted trigonal planar geometry (C–B–O angle = 117.5°), distinct from the TIDA ester of 3-bromophenylboronic acid, which adopts a tetrahedral configuration due to steric effects .

Table 2: Crystallographic Parameters of Halophenylboronic Acids

| Compound | Crystal System | Key Interactions | Reference |

|---|---|---|---|

| This compound | Monoclinic | B–O (1.36 Å), Br⋯π | |

| 4-Chlorophenylboronic acid | Orthorhombic | Cl⋯O (3.02 Å) | |

| 3-Bromophenylboronic acid | Triclinic | B–N (1.41 Å) |

Comparison with Other Halophenylboronic Acids

- Electron Effects : Bromine’s strong electron-withdrawing nature slows protodeboronation relative to 4-fluorophenylboronic acid, enhancing stability in aqueous media .

- Synthetic Utility : this compound is preferred over 4-chlorophenylboronic acid in radical cross-coupling reactions (e.g., quinazolin-2(1H)-one C-3 arylation) due to faster oxidative addition with nickel catalysts .

Activité Biologique

4-Bromophenylboronic acid (BPBA), with the chemical formula C₆H₆BBrO₂, is a compound that has garnered attention for its diverse biological activities. This article explores its interactions, mechanisms of action, and potential applications based on recent research findings.

This compound is a member of the boronic acid family, characterized by the presence of a boron atom bonded to a phenyl group and a bromine substituent. Its structural properties allow it to participate in various chemical reactions, particularly in the formation of complexes with biomolecules.

1. Enzyme Inhibition

Research indicates that BPBA exhibits inhibitory effects on several enzymes. Notably, it has been shown to inhibit soybean urease with a competitive inhibition mechanism. The inhibition constant (K_i) for BPBA was reported to be approximately 0.22 mM, making it one of the stronger inhibitors compared to other boronic acids like butylboronic acid and phenylboronic acid .

2. Interaction with Insulin

A theoretical study using computational tools demonstrated that BPBA can interact with insulin, potentially stabilizing its conformation. The binding energy associated with this interaction suggests that BPBA can enhance insulin's stability, which could have implications for diabetes treatment and insulin delivery systems .

Antibacterial Activity

Recent studies highlight the antibacterial properties of this compound. It has been reported to show significant antibacterial activity within the family of aryl-substituted boronic acids, indicating its potential as an antimicrobial agent. The mechanism involves the formation of hydrogen bonds that stabilize the molecular structure, enhancing its efficacy against bacterial strains .

Table 1: Summary of Biological Activities

Computational Studies

The use of computational docking studies has provided insights into the binding affinities and interaction dynamics between BPBA and various biological targets. For instance, BPBA's interaction with insulin was characterized by favorable binding energies, suggesting a strong potential for therapeutic applications in metabolic disorders .

Q & A

Basic Questions

Q. What are the key synthetic applications of 4-bromophenylboronic acid in Pd-catalyzed reactions, and what methodological considerations are critical?

this compound is widely used in Pd-catalyzed cross-coupling reactions , such as:

- Suzuki-Miyaura couplings for biaryl synthesis.

- Heck-type reactions for stereoselective alkene functionalization.

- Oxidative Heck reactions coupled with intramolecular C-H amidation.

Methodological guidelines :

- Use Pd catalysts (e.g., Pd(PPh₃)₄) in polar aprotic solvents (e.g., methanol, DMF) .

- Maintain anhydrous conditions due to moisture sensitivity .

- Optimize stoichiometry (typically 1:1 aryl halide:boronic acid ratio) and base (e.g., Na₂CO₃) for efficiency.

Q. How should this compound be stored and handled to ensure stability?

- Storage : Seal under inert gas (argon) at 0–6°C to prevent hydrolysis .

- Handling : Use moisture-free gloves (N95 masks recommended) and work in a dry environment .

- Safety : Avoid inhalation/contact; rinse eyes with water if exposed (H315/H319/H335 hazards) .

Key Stability Factors :

- Degrades upon prolonged exposure to air or humidity, forming boroxines .

- Anhydride content (varies by batch) may affect reactivity; pre-dry under vacuum if necessary .

Q. What are the solubility characteristics of this compound, and how do they influence reaction design?

- Solubility :

Implications for reaction setup :

- Use methanol as a co-solvent to enhance boronic acid dispersion in aqueous mixtures .

- For heterogeneous reactions, sonicate to improve substrate mixing .

Advanced Research Questions

Q. How does this compound inhibit lipases, and how is its inhibitory efficacy quantified?

Mechanism : Acts as a competitive inhibitor by binding to the active site of lipases, blocking substrate access .

Methodology :

- Prepare a 1 M solution in methanol and mix with enzyme stock (e.g., 1 mg/mL lipase).

- Incubate for 10 min at room temperature; measure residual activity via spectrophotometry .

Q. What strategies enable multi-step synthesis of complex boronic acids from this compound derivatives?

Advanced Approach : Use MIDA (N-methyliminodiacetic acid) boronates to protect the boronic acid group during multi-step reactions .

Methodology :

- Synthesize MIDA-protected intermediates for air stability and chromatographic compatibility.

- Perform iterative cross-couplings (e.g., with haloboronic acids) to build complex scaffolds .

Case Study : Total synthesis of (+)-crocacin C via MIDA-mediated couplings .

Q. How can computational methods predict the reactivity of this compound in coupling reactions?

DFT Studies :

- Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Simulate transition states to optimize coupling efficiency (e.g., Pd-mediated pathways) .

Key Insight :

Propriétés

IUPAC Name |

(4-bromophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BBrO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLFZIBJXUQVRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203129 | |

| Record name | 4-Bromophenylboric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Bromophenylboric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21424 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5467-74-3 | |

| Record name | (4-Bromophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5467-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromophenylboric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005467743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5467-74-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromophenylboric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydroxy-4-bromophenylborane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.